1-(2-Fluoropropyl)piperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoropropyl)piperazine;dihydrochloride, also known as FPP or 2-FPP, is a synthetic compound. It is a piperazine derivative .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(2-Fluoropropyl)piperazine;dihydrochloride is C7H17Cl2FN2. It has an average mass of 219.128 Da and a monoisotopic mass of 218.075287 Da .Chemical Reactions Analysis
Piperazine derivatives, including 1-(2-Fluoropropyl)piperazine;dihydrochloride, have been synthesized using various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Piperazines, including 1-(2-Fluoropropyl)piperazine, play a crucial role in drug development. Here’s why:
- Blockbuster Drugs : Notably, piperazines are key components in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) .
- C–H Functionalization : Recent advances in C–H functionalization methods have expanded the structural diversity of piperazines, enabling the synthesis of functionalized derivatives .
Antidepressant Potential
Piperazines may influence serotonin receptors, making them relevant in antidepressant research. Their impact on mood regulation is an area of interest.
Mechanism of Action
Target of Action
The primary target of 1-(2-Fluoropropyl)piperazine;dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
1-(2-Fluoropropyl)piperazine;dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by 1-(2-Fluoropropyl)piperazine;dihydrochloride are primarily those involving GABAergic neurotransmission . By acting as a GABA receptor agonist, 1-(2-Fluoropropyl)piperazine;dihydrochloride enhances the effect of GABA, leading to increased inhibitory effects on the central nervous system.
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of 1-(2-Fluoropropyl)piperazine;dihydrochloride’s action primarily involve the induction of flaccid paralysis in worms, due to its action as a GABA receptor agonist . This allows the host body to easily remove or expel the invading organism.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
properties
IUPAC Name |
1-(2-fluoropropyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-7(8)6-10-4-2-9-3-5-10;;/h7,9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNNGOXXEOBJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropropyl)piperazine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.